6-(4-Methylphenyl)-6-phenyl-2,7-dioxabicyclo[3.2.0]hept-3-ene
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Overview
Description
6-(4-Methylphenyl)-6-phenyl-2,7-dioxabicyclo[320]hept-3-ene is a bicyclic compound featuring a unique structure that includes both phenyl and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methylphenyl)-6-phenyl-2,7-dioxabicyclo[3.2.0]hept-3-ene typically involves a series of cycloaddition reactions. One common method involves the Diels-Alder reaction between a diene and a dienophile, followed by further functionalization to introduce the phenyl and methylphenyl groups .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the cycloaddition reactions. The separation and purification of the final product are typically achieved through techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
6-(4-Methylphenyl)-6-phenyl-2,7-dioxabicyclo[3.2.0]hept-3-ene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The phenyl and methylphenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl and methylphenyl rings .
Scientific Research Applications
6-(4-Methylphenyl)-6-phenyl-2,7-dioxabicyclo[3.2.0]hept-3-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of study in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which 6-(4-Methylphenyl)-6-phenyl-2,7-dioxabicyclo[3.2.0]hept-3-ene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Ethylbicyclo[3.2.0]hept-3-en-6-one: This compound shares a similar bicyclic structure but differs in the substituents attached to the ring.
2-Oxabicyclo[3.2.0]hept-6-ene: Another related compound with a similar core structure but different functional groups.
Uniqueness
6-(4-Methylphenyl)-6-phenyl-2,7-dioxabicyclo[3.2.0]hept-3-ene is unique due to the presence of both phenyl and methylphenyl groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
91548-48-0 |
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Molecular Formula |
C18H16O2 |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
6-(4-methylphenyl)-6-phenyl-2,7-dioxabicyclo[3.2.0]hept-3-ene |
InChI |
InChI=1S/C18H16O2/c1-13-7-9-15(10-8-13)18(14-5-3-2-4-6-14)16-11-12-19-17(16)20-18/h2-12,16-17H,1H3 |
InChI Key |
IKZQQMRJOBQRKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(C3C=COC3O2)C4=CC=CC=C4 |
Origin of Product |
United States |
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